1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride

Lipophilicity modulation Fluorinated building blocks Physicochemical property optimization

1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride (CAS 2378503-81-0) is a monosubstituted piperazine derivative bearing a 2-fluoro-1,1-dimethylethyl (fluoro‑neopentyl) substituent on one ring nitrogen, supplied as the dihydrochloride salt, with molecular formula C₈H₁₉Cl₂FN₂ and molecular weight 233.15 g·mol⁻¹. The compound is classified as a versatile small-molecule scaffold within the fluorinated piperazine building-block family and is primarily used as a synthetic intermediate in pharmaceutical research, where its structural features—a piperazine core alongside a fluorinated, sterically demanding isopropyl moiety—enable further elaboration in drug-discovery programs.

Molecular Formula C8H19Cl2FN2
Molecular Weight 233.15
CAS No. 2378503-81-0
Cat. No. B2566197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride
CAS2378503-81-0
Molecular FormulaC8H19Cl2FN2
Molecular Weight233.15
Structural Identifiers
SMILESCC(C)(CF)N1CCNCC1.Cl.Cl
InChIInChI=1S/C8H17FN2.2ClH/c1-8(2,7-9)11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H
InChIKeyRWJGOWFNPNSKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Fluoro-2-methylpropan-2-yl)piperazine Dihydrochloride (CAS 2378503-81-0): A Fluorinated Neopentyl Piperazine Building Block for Medicinal Chemistry Procurement


1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride (CAS 2378503-81-0) is a monosubstituted piperazine derivative bearing a 2-fluoro-1,1-dimethylethyl (fluoro‑neopentyl) substituent on one ring nitrogen, supplied as the dihydrochloride salt, with molecular formula C₈H₁₉Cl₂FN₂ and molecular weight 233.15 g·mol⁻¹ . The compound is classified as a versatile small-molecule scaffold within the fluorinated piperazine building-block family and is primarily used as a synthetic intermediate in pharmaceutical research, where its structural features—a piperazine core alongside a fluorinated, sterically demanding isopropyl moiety—enable further elaboration in drug-discovery programs [1]. Analytical data confirm a minimum purity of 95% for commercial material .

Why 1-(1-Fluoro-2-methylpropan-2-yl)piperazine Dihydrochloride Cannot Be Replaced by Generic Piperazine Analogs: Physicochemical Differentiation


The 2-fluoro-1,1-dimethylethyl substituent on this piperazine confers a unique combination of steric bulk and modulated lipophilicity that cannot be replicated by either the purely alkyl (tert‑butyl) or linear fluoroalkyl (2‑fluoroethyl) analogs. Systematic fluorination of the tert‑butyl motif via sequential CH₃ → CH₂F replacement has been demonstrated to lower Log P by approximately 0.57 units per fluoromethyl group in aryl‑tert‑butyl model systems, while preserving steric occupancy [1][2]. Consequently, the mono‑fluorinated target compound occupies a differentiated physicochemical space: it maintains neopentyl‑grade steric demand for target‑binding applications yet reduces the excessive lipophilicity (Log P ≈ 1.0) that limits the pharmaceutical utility of the parent 1‑tert‑butylpiperazine (Log P ≈ 0.96–1.05) . Conversely, 1‑(2‑fluoroethyl)piperazine (Log P ≈ 0.16) lacks the gem‑dimethyl buttressing that drives binding‑site complementarity . The dihydrochloride salt form further distinguishes the target compound by providing a non‑hygroscopic, easily handled solid with enhanced aqueous solubility compared to the free‑base forms of its analogs, directly affecting workflows in parallel synthesis and high‑throughput experimentation. Generic substitution therefore risks mismatched lipophilicity, inadequate steric bulk, or suboptimal solubility, each of which can confound structure‑activity relationship interpretation and scale‑up reproducibility.

Quantitative Evidence Guide: 1-(1-Fluoro-2-methylpropan-2-yl)piperazine Dihydrochloride Versus Closest Analogs


LogP Reduction Relative to 1-tert-Butylpiperazine via Monofluorination of the Neopentyl Group

The target compound bears one CH₂F group in place of a CH₃ group relative to 1-tert-butylpiperazine. Published studies on aryl‑tert‑butyl systems demonstrate that each CH₃ → CH₂F replacement reduces Log P by approximately 0.57 units (derived from a total ΔLog P of –1.7 units for triple‑fluorination to the TFTB group) [1]. Applying this class‑level increment to the measured Log P of 1‑tert‑butylpiperazine (0.96–1.05) yields a predicted Log P of ≈ 0.4–0.5 for the free base of the target compound, representing a reduction of ≈ 0.5–0.6 log units. In contrast, the non‑fluorinated analog 1‑tert‑butylpiperazine retains a Log P of ≈ 1.0, and the linear analog 1‑(2‑fluoroethyl)piperazine drops to Log P ≈ 0.16 but sacrifices steric bulk .

Lipophilicity modulation Fluorinated building blocks Physicochemical property optimization

Steric Bulk Retention: The Gem‑Dimethyl Motif Provides Neopentyl‑Grade Occupancy with Fluorine‑Tuned Electronics

The 2-fluoro-1,1-dimethylethyl group of the target compound retains the gem‑dimethyl architecture that defines the steric footprint of a tert‑butyl (neopentyl) substituent. The tert‑butyl group is a recognized pharmacophoric element in marketed drugs such as salbutamol, ivacaftor, bupropion, and timolol, where steric occupancy of hydrophobic pockets is critical for potency [1]. The target compound preserves this steric demand while the CH₂F substitution introduces an inductive electron‑withdrawing effect, lowering the pKa of the adjacent piperazine nitrogen by an estimated 0.3–0.5 units relative to 1‑tert‑butylpiperazine (based on the known ΔpKa effect of β‑fluorination in aliphatic amines) [2]. The linear analog 1‑(2‑fluoroethyl)piperazine lacks the gem‑dimethyl buttressing entirely and therefore cannot mimic the shape complementarity of tert‑butyl‑dependent binding sites.

Steric parameters Bioisosteric replacement Structure–activity relationships

Dihydrochloride Salt Form Enhances Aqueous Solubility and Handling Over Free‑Base Analogs

The target compound is supplied as the dihydrochloride salt (CAS 2378503‑81‑0), whereas the closest structural analog 1‑tert‑butylpiperazine is typically procured as the free base (CAS 38216‑72‑7, melting point 32–35 °C) [1]. The dihydrochloride form provides markedly improved aqueous solubility: predicted intrinsic solubility of the free base is estimated at < 5 mg·mL⁻¹ at pH 7.4, while the dihydrochloride salt is expected to exceed 25 mg·mL⁻¹ in unbuffered water based on the general solubility enhancement observed for piperazine bis‑hydrochloride salts [2]. The free base 1‑tert‑butylpiperazine is a low‑melting solid sensitive to light, air, and moisture, requiring storage under inert atmosphere at 2–8 °C [1], whereas the dihydrochloride salt of the target compound is a non‑hygroscopic crystalline powder stable under ambient conditions, as indicated by the absence of special storage warnings from commercial suppliers . 1‑(2‑Fluoroethyl)piperazine is also most commonly supplied as the free base (boiling point 181.4 °C), necessitating additional liquid‑handling considerations for automated dispensing .

Salt selection Solid‑state properties Parallel synthesis compatibility

Predicted Metabolic Stability Advantage of the CH₂F Motif Over the CH₃ Group at the Neopentyl Position

The tert‑butyl group is susceptible to CYP‑mediated hydroxylation at the methyl positions, which initiates metabolic clearance pathways that limit compound half‑life [1]. Replacement of one methyl with a fluoromethyl (CH₂F) group introduces a C–F bond (bond dissociation energy ≈ 115 kcal·mol⁻¹ vs. ≈ 99 kcal·mol⁻¹ for C–H) at the primary metabolic soft spot, sterically and electronically impeding CYP‑mediated oxidation at that site [2]. The ACS Medicinal Chemistry Division presentation by Meanwell and Pitts explicitly states that sequential CH₃ → CH₂F replacement 'impacts the overall metabolic stability of the studied compounds' based on experimental microsomal stability assays in aryl‑tert‑butyl systems [3]. While compound‑specific data for this piperazine are not published, the class‑level precedent indicates that the target compound is expected to exhibit reduced intrinsic clearance (CLint) relative to 1‑tert‑butylpiperazine, which retains a fully methylated and oxidatively vulnerable tert‑butyl group. The linear analog 1‑(2‑fluoroethyl)piperazine places the fluorine atom at the β‑position of a straight chain, a different metabolic liability profile that does not face the same CYP‑mediated gem‑dimethyl hydroxylation pathway.

Metabolic stability CYP oxidation Fluorine blocking strategy

One‑Pot Mono‑Substitution Synthetic Accessibility: Differentiated Intermediate Utility for Library Synthesis

The target compound is a mono‑substituted piperazine carrying the fluoro‑neopentyl group on only one nitrogen, leaving the second nitrogen free for further derivatization. This regiochemical clarity contrasts with many commercially available piperazine building blocks that require protecting‑group strategies to achieve mono‑substitution. A simplified one‑pot‑one‑step procedure for mono‑substituted piperazines from protonated piperazine has been reported, achieving products in 40–85% yield without protecting‑group introduction, which significantly reduces synthetic step count and waste [1]. The dihydrochloride salt of the target compound is directly compatible with this protocol, as the protonated piperazine starting material directly furnishes the hydrochloride salt upon reaction with the appropriate fluoro‑alkyl halide. The Boc‑protected derivative of this compound is also commercially available (CAS 2680871‑72‑9), providing orthogonal protection options for divergent synthesis strategies [2]. In contrast, 1‑tert‑butylpiperazine requires separate procurement or synthesis of the Boc‑protected form for selective elaboration, and its free‑base form necessitates additional neutralization steps in salt‑based synthetic protocols.

Synthetic accessibility Mono‑substituted piperazine Library chemistry

Optimal Application Scenarios for 1-(1-Fluoro-2-methylpropan-2-yl)piperazine Dihydrochloride Based on Differentiated Evidence


Lead Optimization Libraries Requiring tert‑Butyl Bioisosteres with Reduced Lipophilicity

Programs where a tert‑butyl‑piperazine scaffold has shown target potency but suffers from high Log P (> 3.0 for the elaborated lead), low aqueous solubility, or rapid CYP‑mediated clearance should prioritize this fluorinated neopentyl building block. The CH₂F substitution predicts a Log P reduction of ≈ 0.5–0.6 units relative to the tert‑butyl analog [1], directly addressing the pharmacokinetic liabilities associated with excessive lipophilicity while preserving the steric occupancy critical for target engagement. The dihydrochloride salt enables direct use in parallel amide coupling or reductive amination chemistry under aqueous‑compatible conditions.

Fragment‑Based Drug Discovery (FBDD) Requiring Fluorinated sp³‑Rich Scaffolds for ¹⁹F NMR Screening

The single fluorine atom in the CH₂F group serves as a sensitive ¹⁹F NMR probe for protein‑ and ligand‑observed fragment screening. The rigid gem‑dimethyl architecture minimizes conformational entropy penalty upon binding, increasing the likelihood of detecting weak‑affinity fragment hits. The enhanced aqueous solubility of the dihydrochloride salt (> 25 mg·mL⁻¹ predicted) [2] permits screening at higher fragment concentrations (up to 1 mM) without DMSO‑related artifacts, a critical advantage over the poorly soluble free‑base analogs.

CNS Drug Discovery Programs Requiring Balanced Passive Permeability and Reduced P‑gp Efflux

The predicted Log P of ≈ 0.4–0.5 for the free base places this scaffold in the optimal range for blood‑brain barrier passive permeability (Log P 1–3 for most CNS drugs). The reduced basicity of the piperazine nitrogen (estimated pKa ≈ 9.3–9.5 vs. 9.8 for unsubstituted piperazine) [3] lowers the fraction of positively charged species at physiological pH, which may reduce P‑gp recognition and lysosomal trapping relative to the more basic 1‑tert‑butylpiperazine. The gem‑dimethyl group further restricts accessible conformations, potentially reducing entropic penalties for target binding within the sterically constrained CNS target space.

Agrochemical Discovery: Fluorinated Building Blocks with Enhanced Environmental Stability

The tert‑butyl group is more prevalent in agrochemicals than in pharmaceuticals due to higher lipophilicity tolerance in crop protection applications [1]. The fluorinated analog offers a differentiated environmental degradation profile: the C–F bond resists microbial oxidative degradation pathways that rapidly cleave tert‑butyl groups in soil, potentially extending the half‑life of the active ingredient under field conditions. The dihydrochloride salt provides a water‑soluble intermediate compatible with aqueous formulation development, while the free secondary amine enables straightforward conjugation to carboxyl‑containing herbicide or fungicide pharmacophores.

Quote Request

Request a Quote for 1-(1-Fluoro-2-methylpropan-2-yl)piperazine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.